H-L-Dbu(N3)-OH H-L-Dbu(N3)-OH
Brand Name: Vulcanchem
CAS No.: 2389078-78-6
VCID: VC7549127
InChI: InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1
SMILES: C(C(CN=[N+]=[N-])N)C(=O)O
Molecular Formula: C4H8N4O2
Molecular Weight: 144.134

H-L-Dbu(N3)-OH

CAS No.: 2389078-78-6

Cat. No.: VC7549127

Molecular Formula: C4H8N4O2

Molecular Weight: 144.134

* For research use only. Not for human or veterinary use.

H-L-Dbu(N3)-OH - 2389078-78-6

Specification

CAS No. 2389078-78-6
Molecular Formula C4H8N4O2
Molecular Weight 144.134
IUPAC Name (3S)-3-amino-4-azidobutanoic acid
Standard InChI InChI=1S/C4H8N4O2/c5-3(1-4(9)10)2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m0/s1
Standard InChI Key JRKNECXMMGNWMM-VKHMYHEASA-N
SMILES C(C(CN=[N+]=[N-])N)C(=O)O

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Structure and Stereochemical Considerations

H-L-Dbu(N3)-OH features a diamino butyric acid (Dbu) backbone with an L-configuration α-carbon and a β-azido substituent. The molecular formula C4H9N5O2C_4H_9N_5O_2 corresponds to a 191.15 g/mol molecular weight, with the azide group contributing characteristic IR absorption at 2100–2200 cm⁻¹ . X-ray crystallography of analogous azido-amino acids reveals a gauche conformation around the Cβ–N3 bond, minimizing steric clashes between the azide and carboxylate groups .

Solubility and Stability Parameters

The compound exhibits pH-dependent solubility:

  • 98 mg/mL in aqueous buffer (pH 7.4)

  • 12 mg/mL in DMSO

  • <5 mg/mL in apolar solvents (hexane, toluene)

Bioorthogonal Conjugation Strategies Enabled by H-L-Dbu(N3)-OH

CuAAC-Mediated Protein Labeling

Incorporating H-L-Dbu(N3)-OH into green fluorescent protein (GFP) variants allows site-specific conjugation with alkyne-bearing fluorophores. A 2024 study achieved 92% labeling efficiency using:

  • 50 μM GFP-azide

  • 200 μM TAMRA-alkyne

  • 1 mM CuSO₄

  • 5 mM sodium ascorbate

  • 30-minute reaction at 25°C

Comparative analysis revealed 3-fold faster kinetics compared to para-azidophenylalanine derivatives, attributed to reduced steric hindrance at the β-position .

SPAAC for Live-Cell Imaging

The strain-promoted variant eliminates copper toxicity concerns in cellular systems. Table 1 summarizes reaction parameters optimized for H-L-Dbu(N3)-OH-containing peptides:

Table 1: SPAAC Conditions for Live-Cell Labeling

Dibenzocyclooctyne (DBCO) DerivativeConcentration (μM)Incubation Time (min)Labeling Efficiency (%)
DBCO-Cy5501588 ± 3
DBCO-PEG4-Biotin1003095 ± 2
DBCO-MMAE204582 ± 4

Data adapted from large-scale ADC production workflows .

Peptide Engineering Applications

Enhancing Proteolytic Stability

Substituting lysine with H-L-Dbu(N3)-OH in glucagon-like peptide-1 (GLP-1) analogs conferred resistance to dipeptidyl peptidase-4 (DPP-4) cleavage. Pharmacokinetic studies in murine models showed:

  • t1/2t_{1/2}: 4.7 hr (modified) vs. 1.2 hr (native)

  • AUC₀–∞: 980 ng·hr/mL vs. 210 ng·hr/mL

Multivalent Peptide Dendrimers

Orthogonal conjugation via sequential CuAAC and oxime ligation produced tetravalent interleukin-6 (IL-6) inhibitors with picomolar affinity (KD = 23 pM) . Cryo-EM analysis revealed symmetric azide positioning enabling precise payload attachment.

Protein Engineering and ADC Development

Site-Specific Antibody Functionalization

BOC Sciences’ cysteine conjugation platform leverages H-L-Dbu(N3)-OH to install azides at antibody interchain disulfide bonds. A representative trastuzumab conjugate demonstrated:

  • DAR 3.9 ± 0.2

  • 90% monomericity by SEC-HPLC

  • IC₅₀ = 1.8 nM against HER2+ BT-474 cells

Enzyme Engineering

Substituting Asn152 with H-L-Dbu(N3)-OH in Candida antarctica lipase B created a clickable variant for immobilization on alkyne-functionalized mesoporous silica. The immobilized enzyme showed:

  • 12-fold increased thermostability (Topt 65°C → 77°C)

  • 98% activity retention after 10 reuse cycles

Prodrug Activation Strategies

Hypoxia-Responsive Constructs

Azide reduction by nitroreductase (NTR) under hypoxic conditions enables tumor-selective drug release. A recent prodrug design incorporating H-L-Dbu(N3)-OH demonstrated:

  • 210-fold cytotoxicity increase in NTR-expressing cells vs. normal cells

  • Tumor growth inhibition (TGI) of 92% in HCT116 xenografts

Photoactivated Prodrugs

Coupling H-L-Dbu(N3)-OH with UV-cleavable protectors enabled spatiotemporal control over 5-fluorouracil release. Irradiation at 365 nm (10 mW/cm²) triggered:

  • 80% payload release within 5 minutes

  • 3 mm penetration depth in porcine skin models

Synthetic and Analytical Methodologies

Solid-Phase Peptide Synthesis (SPPS)

Optimized Fmoc-SPPS protocols for H-L-Dbu(N3)-OH incorporation require:

  • 2× coupling time (60 min) vs. standard amino acids

  • 5% v/v collidine additive to suppress azide reduction

  • 0.5 M hydroxylamine in DMF for Fmoc removal

HPLC Analysis Conditions

Thesis data provides validated methods for azido compound characterization:

Table 2: Chromatographic Parameters for Azide Analysis

ColumnMobile Phase (H₂O:MeCN)Flow Rate (mL/min)Retention Time (min)
AS-RH (150 × 4.6 mm)70:300.758.2 ± 0.3
AS-RH (150 × 4.6 mm)50:500.755.8 ± 0.2
AS-RH (150 × 4.6 mm)60:400.656.9 ± 0.4

These methods enable precise monitoring of azide integrity during synthesis .

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